An In-Depth Technical Guide to the Chemical Properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Versatile Synthetic Intermediate
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Versatile Synthetic Intermediate
Introduction
In the landscape of modern organic synthesis, the strategic use of masked functional groups is paramount for the efficient construction of complex molecules. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a substituted cyclic acetal, stands out as a crucial building block for researchers, scientists, and drug development professionals. Its primary utility lies not in its own reactivity, but in its function as a stable, easily handleable precursor to methylsuccinaldehyde, a highly reactive 1,4-dicarbonyl compound prone to polymerization.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. By delving into the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for its effective application in the laboratory, particularly in the synthesis of novel heterocyclic scaffolds.
Physicochemical and Spectroscopic Profile
2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a colorless to pale yellow liquid that typically exists as a mixture of cis and trans isomers. The presence of the methyl group at the C2 position introduces a chiral center, but the compound is generally used as a racemic mixture.
Physical and Chemical Properties
The fundamental properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 22414-24-0 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Pale yellow liquid | |
| Boiling Point | 46 °C @ 10 mmHg | |
| Density | 1.019 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.429 | |
| Flash Point | 46.1 °C (115 °F) | |
| Solubility | Soluble in most organic solvents (e.g., methanol, ether, CH₂Cl₂). Insoluble in water. | [2] |
| Stability | Stable under neutral and basic conditions; sensitive to acids. | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (two singlets or a combined signal around 3.3-3.5 ppm), the olefinic protons of the dihydrofuran ring (a multiplet around 5.9-6.1 ppm), the proton at the C5 position (a singlet or multiplet around 5.6-5.8 ppm), and a characteristic singlet for the C2-methyl group around 1.5-1.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature signals for the two methoxy carbons (around 54-56 ppm), the olefinic carbons (around 128-132 ppm), the acetal carbons C2 and C5 (around 105-110 ppm), and the methyl carbon (around 20-25 ppm).[3] The signal for C2 will be a quaternary carbon due to the methyl substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching frequencies (aliphatic and olefinic) just below 3000 cm⁻¹, strong C-O stretching bands characteristic of the acetal and ether functionalities (typically in the 1000-1200 cm⁻¹ region), and a C=C stretching band around 1620 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 113, and the loss of a methyl group (-CH₃) to give a fragment at m/z = 129.
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for synthesizing 2,5-dialkoxy-2,5-dihydrofurans is the electrochemical oxidation (methoxylation) of the corresponding furan.[7] This approach is favored in both laboratory and industrial settings because it avoids the use of stoichiometric quantities of hazardous reagents like elemental bromine and offers high yields.[8]
Electrochemical Methoxylation of 2-Methylfuran
The synthesis proceeds by the electrochemical oxidation of 2-methylfuran at an anode (typically platinum or carbon) in a methanol solvent containing an electrolyte.
Causality of Experimental Design:
-
Electrochemical Approach: This method provides a "reagent-free" way to perform the 1,4-addition of two methoxy groups across the furan ring. The anode removes electrons from the 2-methylfuran ring, generating a radical cation intermediate that is highly susceptible to nucleophilic attack by the methanol solvent. This is a greener and more controlled alternative to chemical oxidation.
-
Solvent Choice (Methanol): Methanol serves a dual purpose: it is the solvent for the reaction and the nucleophile that adds to the furan ring. Anhydrous conditions are crucial to prevent competing addition of water, which would lead to undesired byproducts.
-
Electrolyte: An electrolyte, such as ammonium bromide or sulfuric acid, is necessary to ensure the conductivity of the solution, allowing the electrochemical cell to operate efficiently.[7]
Diagram: Synthesis Workflow The overall transformation is a direct and efficient conversion of a readily available starting material.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the methoxylation of furans.[9][10]
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with a magnetic stirrer, a platinum or graphite plate anode, and a corresponding cathode.
-
Electrolyte Preparation: In a flask, prepare a solution of anhydrous methanol containing a suitable electrolyte (e.g., 0.05 M H₂SO₄ or 0.1 M NH₄Br).
-
Reactant Addition: Add 2-methylfuran (1.0 equivalent) to the electrolyte solution.
-
Electrolysis: Cool the cell in an ice-salt or dry ice-acetone bath to maintain a temperature between -10 °C and 0 °C. Begin stirring and apply a constant current or potential. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the acidic electrolyte with a base (e.g., sodium methoxide or triethylamine). Filter the solution to remove any precipitated salts.
-
Purification: Remove the methanol solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 2,5-dihydro-2,5-dimethoxy-2-methylfuran as a mixture of isomers.
Self-Validation: The success of the synthesis can be confirmed by acquiring ¹H NMR and ¹³C NMR spectra of the purified product and comparing them to the expected chemical shifts and integration values. GC analysis can confirm the purity and determine the cis/trans isomer ratio.
Core Reactivity: The "Masked" Dialdehyde
The central value of 2,5-dihydro-2,5-dimethoxy-2-methylfuran in synthesis is its ability to generate methylsuccinaldehyde in situ through acid-catalyzed hydrolysis. This strategy circumvents the challenges of handling the unstable dialdehyde directly.[1][10]
Acid-Catalyzed Hydrolysis Mechanism
The hydrolysis of the cyclic acetal proceeds through a well-established, multi-step mechanism.[11]
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the exocyclic methoxy groups, converting it into a good leaving group (methanol).
-
Formation of Oxocarbenium Ion: The lone pair of electrons on the endocyclic furan oxygen facilitates the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[11]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: Loss of a proton yields a hemiacetal intermediate.
-
Repeat Sequence: The process repeats for the second methoxy group: protonation, elimination of a second methanol molecule, attack by another water molecule, and deprotonation to yield the final 1,4-dicarbonyl product, methylsuccinaldehyde.
Diagram: Hydrolysis Mechanism This diagram illustrates the step-wise conversion of the stable acetal to the reactive dialdehyde.
Caption: Mechanism of acid-catalyzed hydrolysis to methylsuccinaldehyde.
Application in Heterocycle Synthesis: The Paal-Knorr Synthesis
A primary application for the in situ generated methylsuccinaldehyde is the Paal-Knorr synthesis , a powerful method for constructing five-membered heterocycles like pyrroles, furans, and thiophenes.[12][13][14] This reaction is a cornerstone of medicinal chemistry for building drug scaffolds.
-
Pyrrole Synthesis: Condensation of the generated methylsuccinaldehyde with ammonia or a primary amine (R-NH₂) under weakly acidic conditions yields a substituted pyrrole.[15]
-
Furan Synthesis: Treatment with a strong acid catalyst promotes dehydration to form a substituted furan.[13]
-
Thiophene Synthesis: Reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₅) or Lawesson's reagent, produces a substituted thiophene.[13]
Experimental Protocol: In Situ Generation and Paal-Knorr Pyrrole Synthesis
This protocol demonstrates the use of the title compound as a masked dialdehyde.
-
Reaction Setup: To a round-bottom flask, add 2,5-dihydro-2,5-dimethoxy-2-methylfuran (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Amine Addition: Add the primary amine (e.g., aniline, 1.0 eq) or an ammonium salt (e.g., ammonium acetate, 1.5 eq).
-
Hydrolysis and Cyclization: Add a catalytic amount of a weak acid (if not already using acetic acid as the solvent) to initiate the hydrolysis of the acetal. Heat the reaction mixture to reflux. The in situ generated methylsuccinaldehyde will immediately react with the amine.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrrole.
Self-Validation: The identity of the synthesized pyrrole can be unequivocally confirmed by NMR, IR, and mass spectrometry, which will show the characteristic signals of the aromatic pyrrole ring and the specific substituents from the starting amine and the methyl group.
Safety, Handling, and Storage
Proper handling of 2,5-dihydro-2,5-dimethoxy-2-methylfuran is essential for laboratory safety.
| Hazard Category | GHS Classification & Precautionary Statements |
| Physical Hazards | H226: Flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |
| Health Hazards | Harmful if swallowed or inhaled. Causes serious eye irritation. [4] P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep cool. Recommended storage temperature: 2-8°C. |
| Incompatibilities | Incompatible with strong oxidizing agents and strong acids. Contact with strong acids will catalyze rapid hydrolysis.[16] |
Conclusion
2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a highly valuable synthetic intermediate whose stability and predictable reactivity make it an indispensable tool for organic chemists. Its role as a masked precursor for methylsuccinaldehyde provides a reliable and convenient method for introducing a 1,4-dicarbonyl moiety into complex synthetic schemes. The ability to generate this reactive species in situ for immediate use in powerful transformations, such as the Paal-Knorr synthesis, underscores its importance in the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in a research setting.
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